1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
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Description
Synthesis Analysis
The synthesis of 1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea and related derivatives involves complex reactions, often requiring specific conditions for optimal yields. A study highlights the synthesis of novel urea derivatives by reacting aminothiazol with various substituted amines and triphosgene, in the presence of a base, to obtain compounds with significant anti-microbial activity and cytotoxicity (Shankar et al., 2017). Another approach involves microwave-assisted synthesis for rapid generation of heteroaryl ether core structures (Williams et al., 2010).
Molecular Structure Analysis
The molecular structure of urea derivatives is critical for understanding their potential applications and interactions. X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-VIS), and nuclear magnetic resonance (NMR) are commonly used techniques for characterizing these compounds. For instance, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate was characterized by these methods, providing detailed information about its chemical and molecular properties (Gültekin et al., 2020).
Chemical Reactions and Properties
These compounds exhibit diverse chemical reactions, including cyclisation and formation of hydrated salts upon reaction with different inorganic acids. The self-assembly of chloride salt, for example, involves a bifurcated hydrogen bond between two N-H of the urea moiety with chloride ion, highlighting the anion-dependent heterosynthons (Phukan & Baruah, 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and functional groups. The study of conformational adjustments in urea-based assemblies reveals insights into the physical properties of these compounds, including their self-assembly behavior and polymorphism (Phukan & Baruah, 2016).
Scientific Research Applications
Molecular Structure and Assembly
Research into the conformational adjustments over synthons of urea and thiourea-based assemblies has revealed interesting findings. For instance, studies have shown differences in polymorphism and cyclization reactions between urea and thiourea derivatives, highlighting the impact of molecular structure on the self-assembly and reactivity of these compounds. The formation of hydrated salts and the anion-dependent assembly of heterosynthons in urea derivatives indicate their potential for creating specific molecular architectures (Phukan & Baruah, 2016).
Synthetic Methodologies
Efficient synthetic methodologies for creating diverse functionalized aminoalkyl and amidoalkyl naphthol scaffolds have been reported, utilizing green multicomponent reactions under solvent-free conditions. This approach emphasizes the importance of sustainable and efficient synthesis routes for creating compounds with potential biological applications (Hadadianpour & Pouramiri, 2019).
Biological Studies
Investigations into the anticancer evaluation of naphthalen-1-ylmethyl derivatives have been conducted, revealing the potential of these compounds in therapeutic applications. The studies focused on the synthesis, characterization, and evaluation of these derivatives, providing insights into their biological activities and mechanisms (Salahuddin et al., 2014).
Photophysical Properties
The photophysics of dihydroquinazolinone derivatives has been explored, highlighting the significant changes in photophysical properties depending on solvent polarity. Such studies are crucial for understanding the optical and electronic behaviors of these compounds, which could have implications for their use in sensory and photonic devices (Pannipara et al., 2017).
Chemosensors
The development of vitamin K3 based chemosensors for detecting metal ions illustrates the utility of urea derivatives in creating sensitive and selective detection systems. These chemosensors show potential for environmental monitoring and the detection of metal ions in various contexts (Patil et al., 2017).
properties
IUPAC Name |
1-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS2/c1-14-19(27-20(24-14)18-10-5-11-26-18)13-23-21(25)22-12-16-8-4-7-15-6-2-3-9-17(15)16/h2-11H,12-13H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOYJYHXQPGLFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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